![molecular formula C23H22N2O4 B2959879 2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide CAS No. 898455-72-6](/img/structure/B2959879.png)
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
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Overview
Description
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
Scientific Research Applications
Translocator Protein Ligands
A study focused on designing new ligands for the translocator protein (TSPO) utilized quinoline derivatives as templates. These compounds, including variations similar to the specified chemical, showed high affinity for TSPO, suggesting potential applications in developing anxiolytic and neuroprotective agents. This research highlights the utility of quinoline derivatives in medicinal chemistry for targeting specific proteins involved in neurological functions (Cappelli et al., 2011).
Antimicrobial and Antitubercular Agents
Quinoline derivatives have been investigated for their antimicrobial properties. Specifically, 2-(quinolin-4-yloxy)acetamides demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings suggest that quinoline-based compounds could serve as a foundation for developing new treatments for tuberculosis, highlighting their significance in addressing antimicrobial resistance (Pissinate et al., 2016).
Photovoltaic Device Fabrication
Quinoline derivatives were utilized in the fabrication of organic–inorganic photodiode devices. Films deposited using thermal evaporation techniques demonstrated rectification behavior and photovoltaic properties under illumination. This application underscores the versatility of quinoline derivatives in the field of material science, particularly in developing components for solar energy conversion (Zeyada et al., 2016).
Biochemical Analysis
Molecular Mechanism
At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity, gene expression, or other cellular processes .
Temporal Effects in Laboratory Settings
Laboratory studies should explore the compound’s stability, degradation, and long-term effects on cellular function. Understanding its behavior over time is crucial for practical applications .
Dosage Effects in Animal Models
In animal models, varying dosages of the compound should be investigated. Threshold effects, toxicity, and adverse reactions at high doses need thorough evaluation .
Metabolic Pathways
The compound’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants exploration. Effects on metabolic flux and metabolite levels should be considered .
Transport and Distribution
Understanding how the compound is transported and distributed within cells and tissues is essential. Interactions with transporters and binding proteins play a crucial role in its localization and accumulation .
Subcellular Localization
The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .
properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21-13-19(14-25-12-6-8-17-7-4-5-11-20(17)25)28-15-22(21)29-16-23(27)24-18-9-2-1-3-10-18/h1-5,7,9-11,13,15H,6,8,12,14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDJKLRYXKMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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